![molecular formula C9H11BrFNO B13299068 1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13299068.png)
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol is an organic compound with the molecular formula C9H11BrFNO It is a derivative of propanol, where the hydroxyl group is substituted with a fluorine atom and an amino group attached to a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol typically involves the reaction of 4-bromoaniline with 3-fluoropropanol under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromoaniline reacts with 3-fluoropropanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
4-Bromoaniline: A precursor in the synthesis of the compound.
3-Fluoropropanol: Another precursor used in the synthesis.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-(4-bromoanilino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-1-3-8(4-2-7)12-6-9(13)5-11/h1-4,9,12-13H,5-6H2 |
InChI Key |
XFTGLZKZMAFDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(CF)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


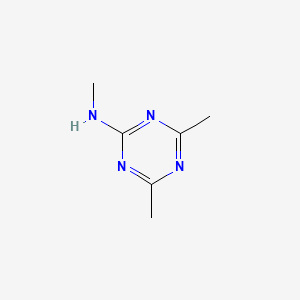
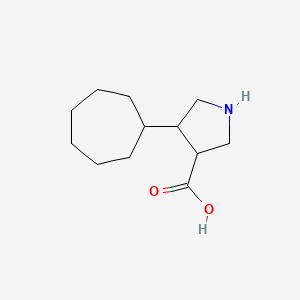
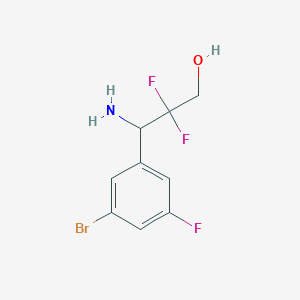

![2-[(2,2-Difluoroethyl)amino]propanamide](/img/structure/B13299001.png)
![2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13299002.png)
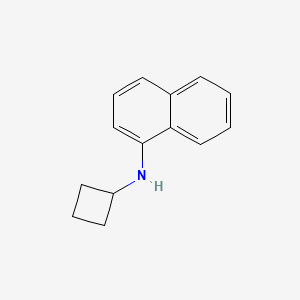

![3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride](/img/structure/B13299023.png)
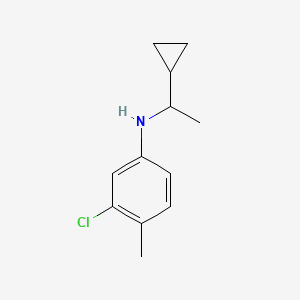
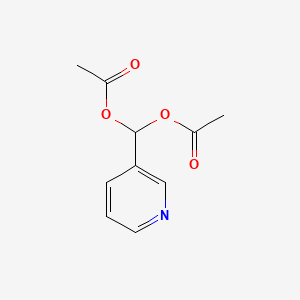
![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13299033.png)
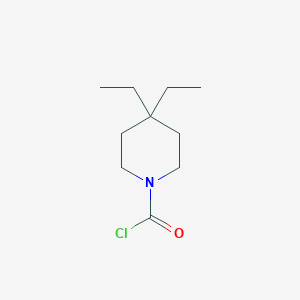
![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13299049.png)
